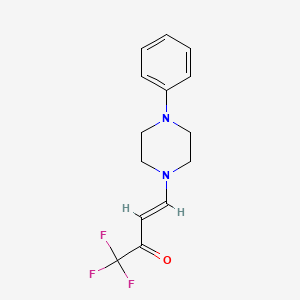

(3E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

Description

The compound (3E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is a fluorinated α,β-unsaturated ketone featuring a 4-phenylpiperazine substituent.

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTSWLHDBUPUBO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one, also known by its CAS number 478047-04-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C14H15F3N2O

- Molecular Weight : 284.28 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% to 98% depending on the source .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antidepressant Activity : Studies suggest that it may have antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic transmission.

- Anxiolytic Properties : It has been observed to reduce anxiety-like behaviors in rodent models.

| Effect | Model Used | Outcome |

|---|---|---|

| Antidepressant Activity | Mouse Forced Swim Test | Reduced immobility time |

| Anxiolytic Properties | Elevated Plus Maze | Increased time spent in open arms |

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Acute Toxicity : The compound may exhibit irritant properties upon exposure, with potential for respiratory and dermal irritation.

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound using a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behavior as measured by the sucrose preference test.

Study 2: Anxiolytic Activity

Another study investigated the anxiolytic properties using the elevated plus maze. The findings demonstrated that administration of the compound significantly increased exploratory behavior in the open arms of the maze compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Aryl-Substituted Analogs

- (E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one : Replaces the phenylpiperazine group with a p-tolyl substituent. Synthesized via photocatalytic nitration using TFAA and Ir(ppy)₃, yielding 65–76% .

- (E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one : Contains a methoxy group on the phenyl ring. Exhibits similar reactivity in cycloaddition reactions but lower yields (52–65%) compared to brominated analogs .

Heteroaromatic Analogs

- (E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one: Features a furan ring instead of phenylpiperazine.

- (E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one: Pyrrole-substituted variant with a molecular weight of 189.13 g/mol. Limited data on applications .

Halogenated Analogs

Piperazine and Amine Derivatives

- 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one: Shares a piperazinyl group but includes a trifluoromethylphenyl moiety. No yield or activity data provided .

- (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}but-3-en-2-one: Substitutes piperazine with a trifluoromethylphenylamino group. Molecular formula: C₁₁H₇F₆NO; ChemSpider ID: 1662514 .

Key Observations :

- Synthetic Yields : Brominated and methyl-substituted analogs generally achieve higher yields (76–86%) compared to methoxy or heteroaromatic derivatives (52–65%) due to steric and electronic effects .

- Biological Activity : Piperazine-containing analogs (e.g., the target compound) are hypothesized to exhibit CNS activity, though specific data are lacking. Chalcone analogs in show antimicrobial activity .

- Solubility : The piperazine group in the target compound may enhance water solubility relative to purely aromatic analogs .

Q & A

(Basic) What are the common synthetic routes for (3E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Coupling Reactions : Formation of the enone system via condensation between trifluoromethyl ketones and piperazine derivatives. Catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to activate carboxylic acids for amide bond formation .

Stereochemical Control : The (3E)-configuration is achieved by optimizing reaction temperatures (e.g., reflux in THF at 70°C) and using stereoselective catalysts (e.g., L-proline derivatives) to favor the trans-configuration .

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Key Factors : Yield is highly dependent on purification methods (e.g., column chromatography with silica gel or HPLC) and stoichiometric ratios of reactants (ideal 1:1.2 molar ratio of ketone to piperazine derivative) .

(Advanced) How can researchers optimize the stereochemical outcome during the formation of the (3E) double bond?

Methodological Answer:

To ensure stereochemical fidelity:

- Catalytic Systems : Use chiral auxiliaries or organocatalysts (e.g., thiourea-based catalysts) to induce asymmetry during the aldol condensation step .

- Spectroscopic Monitoring : Track reaction progress via in situ ¹⁹F NMR to detect intermediate enolates and adjust reaction conditions dynamically .

- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, stabilizing the (3E) isomer, while higher temperatures may lead to isomerization .

Validation : Confirm configuration via X-ray crystallography or NOESY NMR to resolve spatial arrangements .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and the enone system (vinyl protons at δ 6.5–7.5 ppm). ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -80 ppm) .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., loss of CF₃ group) .

Critical Note : Compare experimental data with computational predictions (DFT calculations) to validate assignments .

(Advanced) How should discrepancies between computational modeling and experimental crystallographic data for this compound be resolved?

Methodological Answer:

- Parameter Refinement : Adjust DFT functional basis sets (e.g., B3LYP/6-311++G(d,p)) to better match experimental bond lengths and angles .

- Thermal Motion Analysis : Use anisotropic displacement parameters in X-ray data to account for dynamic effects in crystallographic models .

- Solvent Effects : Incorporate solvent correction (e.g., PCM models) in computational studies to align with experimental conditions (e.g., DMSO solvation) .

Case Study : highlights successful alignment of DSC thermal analysis with DFT-predicted thermodynamic stability .

(Basic) What biological screening approaches are recommended for initial pharmacological evaluation of this compound?

Methodological Answer:

- In Vitro Assays :

- Target Identification : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities for target proteins .

Validation : Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate replicates for statistical significance .

(Advanced) What strategies can be employed to investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Models :

- Liver Microsomes : Incubate with NADPH cofactors and analyze metabolites via LC-MS/MS. Monitor demethylation or oxidation of the piperazine ring .

- CYP450 Inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways in rodent models .

Data Interpretation : Compare half-life (t₁/₂) and clearance rates with reference compounds (e.g., verapamil) to assess stability .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on receptor binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Trp residue in target proteins) .

- ADMET Profiling : Prioritize analogs with improved logP (1–3), polar surface area (<90 Ų), and reduced hERG inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.